4-fluoro-2-methylbenzotrifluoride
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Overview
Description
4-fluoro-2-methylbenzotrifluoride is an organic compound with the molecular formula C8H6F4. It is a derivative of benzene, where the hydrogen atoms at positions 4 and 2 are replaced by a fluoro and a methyl group, respectively, and a trifluoromethyl group is attached at position 1. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-fluoro-2-methylbenzotrifluoride involves the trifluoromethylation of 4-fluoro-2-methylbenzene. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions . Another method involves the reaction of 4-fluoro-2-methylbenzene with trifluoromethylsulfonic anhydride (CF3SO2)2O in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methylbenzotrifluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like fluorine and trifluoromethyl makes the compound susceptible to NAS reactions, where nucleophiles replace the fluoro group.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar aprotic solvents are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives, nitro derivatives, and sulfonated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted aromatic compounds with nucleophiles replacing the fluoro group.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dihydro derivatives and other reduced forms.
Scientific Research Applications
4-fluoro-2-methylbenzotrifluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-2-methylbenzotrifluoride involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances its reactivity towards electrophiles and nucleophiles . These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-(trifluoromethyl)benzene: Similar structure but lacks the methyl group at position 2.
4-Chloro-1-(trifluoromethyl)benzene: Similar structure but has a chloro group instead of a fluoro group at position 4.
2-Bromo-5-fluoro-1-(trifluoromethyl)benzene: Similar structure but has a bromo group at position 2 and a fluoro group at position 5.
Uniqueness
4-fluoro-2-methylbenzotrifluoride is unique due to the combination of its fluoro, methyl, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-fluoro-2-methyl-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUKSKTZQURUDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461556 |
Source
|
Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80245-26-7 |
Source
|
Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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